N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide - 946286-91-5

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Catalog Number: EVT-3052969
CAS Number: 946286-91-5
Molecular Formula: C13H9ClN4O3
Molecular Weight: 304.69
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nitro-substituted heteroaromatic carboxamides (1a-e)

Compound Description: These are a series of nitro-substituted heteroaromatic carboxamides tested for antitubercular activity against three Mycobacterium tuberculosis cell lines. The study suggests that their activity is related to the electronic density distribution across the nitro-substituted heteroaromatic ring attached to the amide group. Specifically, the 1,3,5-oxadiazole derivatives (1c-e) show promise as potential antitubercular agents.

3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile (I)

Compound Description: This compound is a heterocyclic 1,3,4-oxadiazole derivative with a methoxyphenyl ring and a benzonitrile group attached to the carbon atoms of the oxadiazole ring.

N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide (II)

Compound Description: This compound is another heterocyclic 1,3,4-oxadiazole derivative containing a chlorophenyl ring and an acetamide group attached to the oxadiazole ring.

N-Substituted Derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (6a-o)

Compound Description: This series of compounds explores the impact of various N-alkyl/aryl substituents on the 2-sulfanyl acetamide group linked to the 5-(4-chlorophenyl)-1,3,4-oxadiazole core. These compounds were evaluated for antimicrobial and hemolytic activity, with some exhibiting promising results. Notably, compounds 6f and 6o demonstrate good activity against a panel of microbes, with 6f being the most potent.

N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide

Compound Description: This compound features a 1,3,4-oxadiazole ring substituted with a methanesulfonamide group at the 2-position and a [(2-phenylethenyl)sulfonyl]methyl group at the 5-position. The crystal structure reveals the orientation of various substituents and intermolecular interactions.

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide

Compound Description: This compound features a 4,5-dihydro-1,3,4-oxadiazole ring with a thioxo group at the 5-position, linked to a 4-chlorobenzamide through a butyl chain. The compound's crystal structure reveals the orientation of the amide bonds and the dihedral angle between the 4-chlorophenyl and the oxadiazole rings.

5-[5-(4-Chlorophenyl)isoxazol-3-yl]-N-phenyl-1,3,4-oxadiazol-2-amine

Compound Description: This compound features a 1,3,4-oxadiazole ring linked to a chlorophenyl-substituted isoxazole ring at the 5-position and a phenyl amine group at the 2-position. The crystal structure reveals the planar arrangement of these ring systems and intermolecular interactions such as π-π stacking.

2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-oxo-2-propylquinazolin-3(4H)-yl)acetamide (6a)

Compound Description: This compound represents a quinazolinone-1,3,4-oxadiazole conjugate synthesized and tested for cytotoxic activity against MCF-7 and HeLa cell lines. It exhibits significant cytotoxic activity at 10 and 100 μM against the HeLa cell line. The presence of the propyl group at the 2-position of the quinazolinone ring appears to enhance its cytotoxic activity.

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles (III-VII)

Compound Description: This series of compounds consists of 1,3,4-oxadiazoles linked to a 1,3-heterazole ring via an amino group at the 2-position. They were synthesized and evaluated for their potential as pesticides, demonstrating antibacterial and antifungal activities.

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: These are two series of compounds designed and characterized for their antimicrobial activity. They include acetohydrazides with a substituted piperazine ring linked to a nitroimidazopyridazine moiety and oxadiazole derivatives with similar structural features. Compounds 3c and 4c exhibit potent antimicrobial activity against Escherichia coli, while compounds 3a, 4c show activity against Bacillus cereus, and compounds 4a, 4c demonstrate activity against Candida albicans.

4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (4i)

Compound Description: This compound is a novel 1,2,4-oxadiazole derivative with a 1,3,4-thiadiazole amide group. It shows good nematocidal activity against Bursaphelenchus xylophilus, demonstrating better efficacy than the commercial seed coating agent Tioxazafen.

N-(5-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamilde (4p)

Compound Description: Similar to compound 4i, this compound is another novel 1,2,4-oxadiazole derivative containing a 1,3,4-thiadiazole amide group and exhibiting good nematocidal activity against Bursaphelenchus xylophilus. It shows comparable efficacy to compound 4i and significantly better activity than Tioxazafen.

2-R-(5-(1-(2-chlorophenyl)-1H-1,2,3-triazole-5-methyl-4-yl)-1,3,4-oxadiazol-2-sulfide)

Compound Description: This compound features a 1,2,3-triazole linked to a 1,3,4-oxadiazole ring, both decorated with various substituents. It demonstrates inhibitory activity against several bacterial strains, including Bacillus subtilis, Escherichia coli, and Aspergillus fumigatus.

Anthranilic diamides analogs (5a-x) containing 1,3,4-oxadiazole rings

Compound Description: These are a series of anthranilic diamides incorporating a 1,3,4-oxadiazole ring, evaluated for their insecticidal activities against the diamondback moth (Plutella xylostella). Some compounds exhibit good insecticidal activity, notably 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (5d), which displayed significant activity at various concentrations. The structure-activity relationship suggests that the substituents on the oxadiazole ring influence the insecticidal activity.

2,5-Disubstituted-1,3,4-oxadiazole Analogues (4a-e and 4f-j)

Compound Description: These two series of oxadiazole analogues were designed based on heterocyclic (1,3,4-oxadiazole) linked aryl core structures known to inhibit tubulin polymerization. The compounds were evaluated for their in vitro anticancer activity against 60 NCI cancer cell lines. Compound N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-methoxyaniline (4g) displayed notable anticancer activity and sensitivity towards various cancer cell lines, surpassing the standard drug Imatinib in activity against 50 human cancer cell lines.

2,4-difluoro-N-(2-methoxy-5-(3-(5-(2-(4-methylpiperazin-1-yl)ethyl)-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide (7)

Compound Description: This compound is a potent dual PI3K/mTOR inhibitor with excellent kinase selectivity and promising cellular growth inhibition properties. It serves as a reference standard for developing a carbon-11 labeled analogue for PET imaging of PI3K/mTOR in cancer.

Anthranilic diamides analogs (3-11, 16-24) containing 1,2,4- or 1,3,4-oxadiazole rings

Compound Description: This series encompasses anthranilic diamides incorporating either a 1,2,4- or 1,3,4-oxadiazole ring, evaluated for their larvicidal activities against Plutella xylostella and Spodoptera exigua. Several compounds displayed good larvicidal activity, particularly 3-bromo-N-(4-chloro-2-methyl-6-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide (6), which showed potent activity against both insect species.

N′-(1-(2-(3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene) substituted hydrazides (4a–t)

Compound Description: This series encompasses a pyrazole-oxadiazole hybrid framework, with various substituents on the hydrazide moiety. These compounds were synthesized using both conventional and microwave methods and evaluated for antitubercular activity against M. tuberculosis H37Ra and M. bovis BCG. Several compounds exhibited notable activity against both strains.

1-butyl-5-chloro-2-methyl-4-(1,3-oxazol-5-yl)-N-[(1,3-thiazol-2-yl]-1H-pyrrole-3-carboxamide

Compound Description: This compound is a pyrrole derivative containing chloro, amide, and 1,3-oxazole fragments. It exhibits strong anti-staphylococcus activity, with a minimum inhibitory concentration (MIC) of 7.8 µg/ml.

1-butyl-5-chloro-N-[(3-dimethylaminosulfonyl)phenyl]-2-methyl-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxamide

Compound Description: Similar to the previous compound, this pyrrole derivative exhibits a high anti-staphylococcus activity, with an MIC of 7.8 µg/ml.

5-сhloro-N-(4-chlorophenyl)-4-(1,3-oxazol-5-yl)-2-phenyl-1-propyl-1H-pyrrole-3-carboxamide

Compound Description: This pyrrole derivative displays potent antifungal activity (MIC = 7.8 µg/ml) against the reference strains Candida albicans ATCC 885/653 and Aspergillus niger K9.

Derivatives of 2-mercapto benzothiazole (1-11)

Compound Description: This series explores various derivatives of 2-mercapto benzothiazole, including hydrazines, oxazolines, thiadiazoles, and oxadiazoles. The compounds were characterized and evaluated for their biological activity against Proteus vulgaris (Gram-negative) and Staphylococcus aureus (Gram-positive).

N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327)

Compound Description: NESS 0327 is a novel cannabinoid antagonist with high selectivity for the cannabinoid CB1 receptor. It exhibits significantly higher affinity for the CB1 receptor compared to the known antagonist SR 141716A. NESS 0327 antagonizes WIN 55,212-2-stimulated [35S]GTPγS binding and inhibits the antinociceptive effects of WIN 55,212-2 in vivo. ,

Aryl-N-(5-{4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-phenyl}(1,3,4-thiadiazol-2-yl))amides (4a-l)

Compound Description: This series of quinazoline derivatives, containing a 1,3,4-thiadiazole ring, were synthesized and screened for their antibacterial and antifungal activities. Their biological activity was evaluated against various bacterial and fungal strains, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus.

Oxadiazolyl-2-oxoindolinylidene propane hydrazide derivatives

Compound Description: This series comprises novel oxadiazolyl-2-oxoindolinylidene propane hydrazides designed as hybrid molecules combining indole and oxadiazole moieties. The compounds were evaluated for anti-inflammatory and analgesic activity. Two derivatives, 3-[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide and 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-N'-[2-oxo-1,2-dihydro-3H-indol-3-ylidene]propane hydrazide, displayed promising analgesic and anti-inflammatory properties.

N-([2.2]Paracyclophanylcarbamoyl)-4-([2.2]Paracyclophanylcarboxamide, [2.2]Paracyclophanyl-Substituted Triazolthiones, and -Substituted Oxadiazoles

Compound Description: This study describes the synthesis of novel racemic and chiral linked [2.2]paracyclophanes. This includes N-5-(1,4(1,4)-dibenzenacyclohexaphane-12-yl)carbamoyl)-5′-(1,4(1,4)-dibenzenacyclohexaphane-12-yl)carboxamide, [2.2]paracyclophanyl-substituted triazolthiones, and [2.2]paracyclophanyl-substituted oxadiazoles.

Properties

CAS Number

946286-91-5

Product Name

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69

InChI

InChI=1S/C13H9ClN4O3/c1-7-6-10(21-18-7)11(19)15-13-17-16-12(20-13)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,17,19)

InChI Key

DLNFQTDVRXGIJL-UHFFFAOYSA-N

SMILES

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.